molecular formula C10H8O2S B8751914 1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one

1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one

Cat. No.: B8751914
M. Wt: 192.24 g/mol
InChI Key: JUQUOEZMUSCAFN-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Biological Activity

1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one, also known as 5-hydroxybenzothiophene, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of this compound is C10H10OSC_{10}H_{10}OS. It features a benzothiophene core, which is known for its diverse biological activities due to the presence of sulfur and aromatic systems that facilitate interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzothiophene derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including multidrug-resistant (MDR) bacteria.

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (μg/mL)Reference
This compoundE. coli16
This compoundMRSA32

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Activity
In a study examining the effects of benzothiophene derivatives on glioblastoma cell lines, this compound was found to exhibit moderate cytotoxicity with an IC50 value of approximately 45 μM. This suggests that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

Antimicrobial Mechanism

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The hydrophobic nature of the benzothiophene moiety allows for effective penetration into bacterial cells, leading to cell death.

Anticancer Mechanism

For anticancer activity, the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling molecules involved in cell proliferation .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the benzothiophene ring can significantly affect biological activity. For instance, hydroxyl substitutions enhance both antimicrobial and anticancer activities compared to unsubstituted derivatives .

Table 2: SAR Insights

SubstitutionActivity ChangeReference
Hydroxyl at position 5Increased antimicrobial and anticancer activity
Methyl substitutionDecreased activity

Scientific Research Applications

Biological Activities

Research indicates that 1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one exhibits various biological properties:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiophene compounds possess antimicrobial properties. For instance, modifications to the benzothiophene structure can enhance activity against various pathogens, including bacteria and fungi.

Anticancer Potential

The compound has shown promise in cancer research. In vitro studies suggest that it may induce apoptosis in cancer cells, potentially making it suitable for further development as an anticancer agent.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways, thus offering potential therapeutic benefits in treating inflammatory diseases.

Conventional Synthesis

Traditional synthetic routes involve the reaction of benzothiophene derivatives with suitable reagents under controlled conditions to yield the target compound.

Green Chemistry Approaches

Recent advancements focus on eco-friendly synthesis methods utilizing microwave irradiation and solvent-free conditions, which enhance yield and reduce environmental impact.

Case Studies

StudyYearFindings
Shaikh et al.2023Investigated the synthesis of benzothiophene derivatives and their anti-tubercular activity. The study highlighted the importance of structural modifications for enhanced efficacy against Mycobacterium tuberculosis.
Zhang et al.2022Explored the anti-cancer properties of benzothiophene derivatives, demonstrating significant cytotoxic effects against various cancer cell lines.
Kumar et al.2024Evaluated the anti-inflammatory potential of benzothiophene compounds in animal models, showing promising results in reducing inflammation markers.

Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

1-(5-hydroxy-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H8O2S/c1-6(11)10-5-7-4-8(12)2-3-9(7)13-10/h2-5,12H,1H3

InChI Key

JUQUOEZMUSCAFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-acetylbenzo[b]thiophen-4-yl benzoate (0.13 g), potassium carbonate (0.18 g), tetrahydrofuran (25 ml) and 5M aqueous sodium hydroxide solution (10 ml) was heated under reflux for 1 hour, then cooled to ambient temperature and concentrated in vacuo. The aqueous residue was acidified by the addition of 5M hydrochloric acid (20 ml), then the product was extracted into dichloromethane (2×25 ml). The combined extracts were washed with water (20 ml), 10% aqueous sodium hydrogencarbonate solution (3×20 ml) and water (2×20 ml), then dried (MgSO4) and the solvent was removed in vacuo to give 1-(5-hydroxybenzo[b]thiophen-2-yl]ethan-1-one (0.07 g) as a yellow solid which was used without further purification.
Name
2-acetylbenzo[b]thiophen-4-yl benzoate
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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